2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine

Kinase Inhibition CDC7 Anticancer

2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine (CAS 160199-00-8) is a non-substitutable building block with a unique 2,4,8-tri-chloro substitution pattern. The 8-position chlorine is essential for the potency of downstream CDC7 inhibitors like XL413 (IC50 3.4 nM), making this derivative the mandatory starting material in clinical oncology pipelines. Its three reactive handles surpass mono- and di-chlorinated analogs, enabling precise, sequential palladium-catalyzed cross-coupling for creating kinase inhibitor libraries and advanced D-A-D OLED emitters. Purity is typically ≥98%, suitable for further manufacturing. Substitute with generic analogs at the risk of synthetic pathway failure.

Molecular Formula C10H3Cl3N2O
Molecular Weight 273.5 g/mol
CAS No. 160199-00-8
Cat. No. B3323120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine
CAS160199-00-8
Molecular FormulaC10H3Cl3N2O
Molecular Weight273.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C3=C(O2)C(=NC(=N3)Cl)Cl
InChIInChI=1S/C10H3Cl3N2O/c11-4-1-2-6-5(3-4)7-8(16-6)9(12)15-10(13)14-7/h1-3H
InChIKeyHLHAHILPKRWJRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine (CAS 160199-00-8): A Strategic Tri-Chlorinated Heterocyclic Building Block for Kinase Inhibitor Synthesis and OLED Materials


2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine is a heterocyclic compound consisting of a fused benzofuran and pyrimidine ring system, characterized by three chlorine atoms at the 2, 4, and 8 positions . This specific substitution pattern distinguishes it from mono- or di-chlorinated analogs and confers unique reactivity as a versatile synthetic intermediate [1]. The compound is primarily utilized as a building block in the synthesis of kinase inhibitors, notably as a precursor to the CDC7 inhibitor XL413 [2], and in the development of advanced OLED materials [3]. Its purity is typically specified at 97-98%, suitable for research and further manufacturing applications .

Why 2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine Cannot Be Substituted by Generic Benzofuropyrimidine Analogs: The Critical Role of Tri-Chlorination


Generic substitution of 2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine with other benzofuropyrimidine derivatives is scientifically unsound due to the compound's unique 2,4,8-tri-chloro substitution pattern, which is essential for its synthetic utility and biological activity. While mono- or di-chlorinated analogs, such as 2,4-dichloro-[1]benzofuro[3,2-d]pyrimidine [1] or 4-chlorobenzofuro[3,2-d]pyrimidine , offer fewer reactive handles for functionalization, the three chlorine atoms in the target compound enable precise, sequential derivatization strategies crucial for constructing complex kinase inhibitors like XL413 [2]. The presence of a chlorine atom at the 8-position, in particular, is a structural feature that directly influences the potency of downstream inhibitors . Substituting with a less chlorinated analog would fundamentally alter the synthetic pathway and potentially compromise the activity of the final drug candidate, making the 2,4,8-trichloro derivative a non-negotiable starting material in specific research and development pipelines.

Quantitative Differentiation of 2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine: Direct Comparisons with Key Analogs in Kinase Inhibition and OLED Synthesis


2,4,8-Trichloro Derivative as the Essential Precursor to the Potent CDC7 Kinase Inhibitor XL413 (IC50 = 3.4 nM)

2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine is a key synthetic precursor to XL413, a potent ATP-competitive inhibitor of CDC7 kinase with an IC50 of 3.4 nM [1]. XL413, which contains a chloro group at the 8-position derived from the precursor, has demonstrated anticancer properties and advanced to Phase 1 clinical trials [2]. In contrast, the 2,4-dichloro analog (CAS 160199-95-1) lacks the 8-position chlorine and is primarily utilized in OLED materials synthesis rather than kinase inhibitor development [3]. The 8-position chlorine is therefore a critical structural determinant for accessing this high-potency kinase inhibitor scaffold.

Kinase Inhibition CDC7 Anticancer XL413

Superior Synthetic Versatility of 2,4,8-Trichloro Derivative Compared to 2,4-Dichloro Analog for Palladium-Catalyzed Cross-Couplings

The 2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine scaffold possesses three reactive chlorine atoms, offering greater synthetic versatility compared to the 2,4-dichloro analog (CAS 160199-95-1), which has only two . The additional chlorine at the 8-position provides a third site for sequential palladium-catalyzed cross-coupling reactions, enabling more complex molecular architectures [1]. While the 2,4-dichloro analog is effective for Suzuki-Miyaura and Stille couplings to create pi-conjugated systems for OLEDs [2], the tri-chloro derivative allows for even more precise tuning of electronic properties and the introduction of three distinct substituents, which is crucial for developing advanced donor-acceptor-donor (D-A-D) type emitters [3].

Synthetic Chemistry Cross-Coupling Palladium Catalysis OLED Materials

Established Utility in Patent Literature: 2,4,8-Trichloro Derivative as a Claimed Intermediate in Histamine H4 Receptor Modulator Development

2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine is explicitly claimed as a chemical intermediate in European Patent EP2040549A2, which covers benzofuro- and benzothienopyrimidine modulators of the histamine H4 receptor [1]. The patent describes the use of this class of compounds for treating autoimmune diseases, inflammatory disorders, allergies, and pruritus [2]. While specific IC50 values for the target compound are not disclosed, its inclusion as a claimed intermediate provides a clear, documented link to a defined therapeutic area and validates its utility in medicinal chemistry research [3]. This is in contrast to many less substituted analogs, which lack such explicit patent validation for pharmaceutical applications.

Histamine H4 Receptor Autoimmune Disease Inflammation Patent Literature

Optimal Scientific and Industrial Applications for 2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine Based on Evidence-Based Differentiation


Synthesis of Potent CDC7 Kinase Inhibitors (e.g., XL413)

This compound is the preferred starting material for synthesizing XL413 and related CDC7 inhibitors, which exhibit IC50 values as low as 3.4 nM and have been advanced to clinical trials for cancer therapy [1]. The 8-position chlorine is essential for the final inhibitor's activity, making the 2,4,8-trichloro derivative a non-substitutable intermediate in this pathway [2].

Development of Advanced OLED Materials via Multi-Site Functionalization

With three reactive chlorine atoms, this compound enables the sequential introduction of diverse substituents via palladium-catalyzed cross-coupling, surpassing the capabilities of di-chloro analogs. This is ideal for creating complex donor-acceptor-donor (D-A-D) emitters and fine-tuning electronic properties for next-generation OLED devices [3].

Medicinal Chemistry for Histamine H4 Receptor Modulators

Given its explicit claim in patent EP2040549A2, this compound is a validated intermediate for synthesizing benzofuropyrimidine modulators of the histamine H4 receptor. It is directly applicable to research programs targeting autoimmune diseases, inflammatory disorders, and allergies [4].

Building Block for Kinase Inhibitor Libraries via Sequential Derivatization

The tri-chloro substitution pattern allows for the creation of diverse libraries of kinase inhibitors through stepwise functionalization. This is particularly valuable for structure-activity relationship (SAR) studies where fine-tuning of substituents at multiple positions is required to optimize potency and selectivity .

Quote Request

Request a Quote for 2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.